3-bromo-4-methoxy-6-methyl-2H-pyran-2-one chemical properties
3-bromo-4-methoxy-6-methyl-2H-pyran-2-one chemical properties
Content Type: Technical Monograph Subject: Chemical Properties, Synthesis, and Reactivity CAS Registry Number: 670-35-9 Primary Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Executive Summary
3-Bromo-4-methoxy-6-methyl-2H-pyran-2-one (hereafter referred to as BMMP ) is a highly functionalized 2-pyrone scaffold derived from the polyketide biosynthetic precursor, Triacetic Acid Lactone (TAL). It serves as a critical electrophilic building block in organic synthesis, particularly for the construction of complex fungal metabolites, HIV protease inhibitors, and substituted aromatic systems.[1]
Unlike its non-halogenated precursors, BMMP possesses a chemically distinct C3-bromo handle , enabling site-selective palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille) without disrupting the sensitive lactone core. Its electronic architecture—defined by the electron-donating methoxy group at C4 and the electron-withdrawing lactone carbonyl—makes it a unique substrate for inverse-electron-demand Diels-Alder cycloadditions and organometallic coordination chemistry.
Chemical Identity & Physical Properties[2][3][4]
BMMP is characterized by a planar lactone ring with specific electronic push-pull dynamics driven by the C4-methoxy and C2-carbonyl groups.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | 3-Bromo-4-methoxy-6-methyl-2H-pyran-2-one | |
| Common Name | 3-Bromo-4-O-methyltriacetic acid lactone | |
| CAS Number | 670-35-9 | Verified Source [1] |
| Molecular Formula | C₇H₇BrO₃ | |
| Molecular Weight | 219.03 g/mol | |
| Melting Point | 157–158 °C | Recrystallized from EtOAc/Hexane [2] |
| Appearance | Crystalline solid | Often colorless to pale yellow |
| Solubility | DCM, CHCl₃, EtOAc, DMSO | Poor solubility in water/hexane |
Spectroscopic Signature[2][6]
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¹H NMR (CDCl₃, 300 MHz): Distinct singlet at δ 6.15 ppm (C5-H) and singlet at δ 4.01 ppm (OCH₃). The C6-methyl appears around δ 2.3 ppm . The absence of the C3-H signal (usually ~5.5 ppm in the parent pyrone) confirms bromination [2].
-
IR (KBr): Strong carbonyl stretch at 1719 cm⁻¹ (α,β-unsaturated lactone).
Synthetic Architecture
The synthesis of BMMP is a two-stage protocol starting from the commercially available Triacetic Acid Lactone (TAL) . The causality of this route is dictated by the need to protect the C4-hydroxyl group prior to bromination; direct bromination of TAL often leads to mixtures or over-bromination due to the high nucleophilicity of the enol.
Synthesis Workflow
-
O-Methylation: TAL is methylated at the C4 position using Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) under basic conditions. This locks the tautomer in the 2-pyrone form and increases solubility.
-
Regioselective Bromination: The C3 position is the most nucleophilic site on the pyrone ring. Electrophilic bromination using N-Bromosuccinimide (NBS) is preferred over elemental bromine to control stoichiometry and prevent ring opening.
Diagram 1: Synthetic Pathway (Graphviz)
Caption: Step-wise synthesis of BMMP from Triacetic Acid Lactone via O-methylation and radical-initiated bromination.
Reactivity Profile & Functionalization
BMMP acts as a trifunctional scaffold: an aryl halide equivalent (C3), a Michael acceptor (C6), and a diene (C3-C6).
Palladium-Catalyzed Cross-Coupling (C3-Diversification)
The C3-Br bond is activated for oxidative addition to Pd(0). This allows for the installation of aryl, alkenyl, or alkynyl groups via Suzuki-Miyaura or Sonogashira couplings.
-
Mechanism: The electron-rich C4-methoxy group stabilizes the oxidative addition intermediate, facilitating the cycle.
-
Selectivity: Coupling occurs exclusively at C3. The C6-methyl group remains inert under standard coupling conditions.
Diels-Alder Cycloadditions
As an electron-deficient diene, BMMP participates in Diels-Alder reactions with electron-rich dienophiles (e.g., enamines, vinyl ethers).
-
Pathway: The initial bicyclic adduct typically undergoes a Retro-Diels-Alder reaction, extruding CO₂, to yield polysubstituted benzene derivatives. This is a powerful method for generating sterically crowded aromatic rings.
Organometallic Coordination
BMMP binds to transition metals (e.g., Mo, Fe) in an
-
Significance: In Molybdenum complexes
, the 3-bromo substituent forces the pyrone ligand into a perpendicular orientation relative to the metal-carbonyl axis, unlike the non-brominated analog which binds parallel.[2][3] This geometric switch is critical for controlling stereochemistry in subsequent nucleophilic attacks on the complex [3].
Diagram 2: Reactivity Map (Graphviz)
Caption: Divergent reactivity pathways for BMMP leading to bioactive analogs, aromatics, and organometallic species.
Experimental Protocols
Protocol A: Synthesis of 3-Bromo-4-methoxy-6-methyl-2-pyrone
Based on methodologies adapted from Fairlamb et al. and related pyrone literature [3, 4].
Reagents:
-
4-Methoxy-6-methyl-2-pyrone (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
AIBN (Azobisisobutyronitrile) (2 mol%)
-
1,2-Dichloroethane (DCE) or CCl₄ (Solvent)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 4-methoxy-6-methyl-2-pyrone (e.g., 1.40 g, 10 mmol) in anhydrous DCE (30 mL).
-
Addition: Add NBS (1.96 g, 11 mmol) and AIBN (33 mg, 0.2 mmol) in a single portion.
-
Reaction: Heat the mixture to reflux (83°C) under an argon atmosphere. Monitor via TLC (30% EtOAc/Hexane). The reaction typically reaches completion within 2–4 hours.
-
Workup: Cool to room temperature. Filter off the succinimide byproduct. Wash the filtrate with saturated NaHCO₃ (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over MgSO₄ and concentrate in vacuo. Recrystallize the crude solid from Ethyl Acetate/Hexane to yield colorless crystals.
-
Target Yield: 45–70%
-
QC Check: ¹H NMR should show loss of the C3-H signal (~5.5 ppm).[4]
-
Protocol B: Suzuki-Miyaura Cross-Coupling
Standard operating procedure for C3-arylation.
Reagents:
-
BMMP (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2.0 equiv, 2M aqueous solution)
-
DME/Water (2:1 v/v)
Procedure:
-
Degassing: Sparge the DME/Water solvent mixture with nitrogen for 15 minutes.
-
Assembly: In a Schlenk tube, combine BMMP (219 mg, 1.0 mmol), Phenylboronic acid (146 mg, 1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Initiation: Add the solvent mixture (5 mL) and aqueous base. Seal and heat to 80°C for 12 hours.
-
Isolation: Dilute with EtOAc, wash with water, and purify via silica gel flash chromatography (Gradient: 10% to 40% EtOAc in Hexanes).
References
-
ChemicalBook. (n.d.). 3-Bromo-4-methoxy-6-methyl-2-pyrone (CAS 670-35-9).[5] Retrieved from
-
Fairlamb, I. J. S., Lynam, J. M., Taylor, I. E., & Whitwood, A. C. (2004). η1-Bound 2-Pyrone Complexes of Molybdenum and Iron: A Synthetic and Structural Study. Journal of Organometallic Chemistry. Retrieved from
-
Poulton, A. L., et al. (1989). Pyrones.[6][3][7][8][9][10][11] IX. Synthetic approaches to the fungal metabolite phacidin and its derivatives. Canadian Journal of Chemistry. Retrieved from
-
Sigma-Aldrich. (n.d.). 3-Bromo-4-hydroxy-6-methyl-2H-pyran-2-one Product Page.[6] (Precursor Reference). Retrieved from
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